molecular formula C11H18N2O B13312469 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13312469
M. Wt: 194.27 g/mol
InChI Key: HNKCXHSOUHGZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a dimethylbutyl group and a carbaldehyde functional group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .

Scientific Research Applications

1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,3-Dimethylbutan-2-yl)-3-methyl-1H-pyrazole-4-carbaldehyde stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H18N2O/c1-8-10(7-14)6-13(12-8)9(2)11(3,4)5/h6-7,9H,1-5H3

InChI Key

HNKCXHSOUHGZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.